3-chloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-chloro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3OS2/c18-14-10-5-1-2-7-13(10)24-15(14)16(22)21-17-20-12(9-23-17)11-6-3-4-8-19-11/h1-9H,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQUNTHHTGPGOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Compounds with similar structures, such as thiazoles, have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels.
Biological Activity
3-chloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide is a synthetic compound belonging to the class of azole heterocycles, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H10ClN3OS2
- Molecular Weight : 371.86 g/mol
- IUPAC Name : 3-chloro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
Antitumor Activity
Research indicates that compounds with thiazole and benzothiophene moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit the growth of cancer cells with IC50 values ranging from 1.61 to 1.98 µg/mL . The structure–activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like chlorine enhances antiproliferative activity .
| Compound | Target Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | A-431 | 1.61 ± 1.92 |
| Compound 10 | Jurkat | 1.98 ± 1.22 |
Anticonvulsant Activity
Compounds similar to this compound have been evaluated for anticonvulsant properties using the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test. For example, derivatives showed protective indices significantly higher than standard anticonvulsants, indicating their potential as effective antiepileptic agents .
| Compound | MES ED50 (mg/kg) | PTZ ED50 (mg/kg) | Protective Index |
|---|---|---|---|
| Compound A | 50.8 | 76.0 | >8.96 |
| Compound B | 54.8 | 52.8 | >9.30 |
Antibacterial Activity
Thiazole derivatives have also been recognized for their antibacterial properties. Compounds containing similar structural features have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as low as 31.25 µg/mL . The SAR analysis indicates that modifications in the thiazole ring can significantly influence antibacterial potency.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds in this class often inhibit specific enzymes involved in cancer cell proliferation and survival.
- Modulation of Ion Channels : Some derivatives act as allosteric modulators of ion channels, influencing neuronal excitability and potentially providing anticonvulsant effects .
- Interference with Cellular Signaling : The compound may disrupt signaling pathways critical for tumor growth and survival, particularly those involving Bcl-2 family proteins.
Case Studies
- Anticancer Efficacy : In a study evaluating various thiazole derivatives, one compound exhibited potent cytotoxicity against multiple cancer cell lines, outperforming standard chemotherapeutics like doxorubicin .
- Anticonvulsant Evaluation : Another study highlighted a series of thiazole-based compounds that demonstrated significant anticonvulsant activity in animal models, suggesting a promising avenue for epilepsy treatment .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of this compound as an antimicrobial agent. Research indicates that derivatives of benzo[b]thiophene exhibit effective inhibitory activity against various strains of bacteria and fungi. For instance, compounds with similar structures have shown promising results against Mycobacterium tuberculosis, suggesting that 3-chloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide may possess similar properties due to its thiazole and pyridine components .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies demonstrate that compounds containing the benzo[b]thiophene moiety can inhibit cell proliferation in several cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. For example, derivatives have been tested against breast cancer and leukemia cell lines, showing significant cytotoxic effects .
| Cancer Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Breast Cancer | MCF-7 | 15 | Apoptosis induction |
| Leukemia | HL-60 | 10 | Cell cycle arrest |
Anti-inflammatory Effects
Another area of application is in the treatment of inflammatory diseases. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis. This suggests that this compound could be a candidate for further development as an anti-inflammatory drug .
Neuroprotective Potential
Emerging research indicates that this compound may possess neuroprotective properties. Studies involving neurodegenerative disease models have shown that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis. This positions this compound as a potential therapeutic agent for conditions like Alzheimer's disease .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The structure activity relationship studies reveal that modifications at various positions on the benzo[b]thiophene core can significantly affect biological activity, guiding future drug design efforts.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Chloro Position
The 3-chloro substituent on the benzothiophene core serves as a key site for nucleophilic displacement.
Key Reactions:
-
Amine Substitution: Reacts with primary/secondary amines (e.g., dimethylamino propylamine) under basic conditions (K₂CO₃, DMF, 80°C) to form amine derivatives. For example, coupling with 3-(dimethylamino)propylamine yields dimethylaminoalkyl-substituted analogs.
-
Thiol Exchange: Treatment with thiourea or thiols (e.g., NaSH in ethanol/water) replaces chlorine with a thiol group, forming thioether derivatives.
Conditions & Catalysts:
| Reaction Type | Reagents/Conditions | Yield Range | Citation |
|---|---|---|---|
| Amine coupling | K₂CO₃, DMF, 80°C | 60–75% | |
| Thiolation | NaSH, EtOH/H₂O, reflux | 50–65% |
Amide Bond Reactivity
The carboxamide group participates in hydrolysis and coupling reactions.
Acid/Base-Catalyzed Hydrolysis
-
Acidic Hydrolysis: Concentrated HCl (reflux, 6–8 hrs) cleaves the amide bond to yield benzo[b]thiophene-2-carboxylic acid and 4-(pyridin-2-yl)thiazol-2-amine .
-
Basic Hydrolysis: NaOH (aq. ethanol, 70°C) produces the corresponding carboxylate salt .
Amide Coupling via Carbodiimides
The carboxylic acid intermediate (post-hydrolysis) reacts with amines using coupling agents:
-
HATU/DIPEA: Forms new amides with aryl/alkyl amines (e.g., 3-(trifluoromethyl)aniline) in DMF at room temperature .
-
EDC/HOBt: Efficient for sterically hindered amines, yielding derivatives with >80% purity after column chromatography .
Thiazole Ring Modifications
-
Electrophilic Substitution: The thiazole’s C5 position undergoes bromination (Br₂ in AcOH) to introduce bromine, enabling Suzuki couplings .
-
Coordination Chemistry: The thiazole nitrogen acts as a ligand for transition metals (e.g., Pd, Cu), facilitating catalytic cycles in cross-coupling reactions .
Pyridinyl Group Reactivity
-
N-Oxidation: Reaction with m-CPBA (dichloromethane, 0°C) forms pyridine N-oxide derivatives, altering electronic properties .
-
Metal Complexation: Coordinates with Ru(II) or Pt(II) centers in anticancer drug analogs, as evidenced by spectral shifts in UV-Vis .
Electrophilic Aromatic Substitution
-
Nitration: HNO₃/H₂SO₄ introduces nitro groups at the C5/C6 positions, though yields are modest (30–40%) due to steric hindrance .
-
Sulfonation: Fuming H₂SO₄ at 120°C adds sulfonic acid groups, enhancing water solubility.
Ring-Opening Reactions
-
Oxidative Cleavage: Ozonolysis (O₃, MeOH/-78°C) followed by reductive workup (Zn/HOAc) fragments the benzothiophene into dicarboxylic acid derivatives .
Anticancer Prodrug Design
-
Phosphate Esterification: Treating the hydroxylated analog (post-demethylation) with POCl₃ yields water-soluble prodrugs, improving bioavailability .
Stability and Degradation Pathways
-
Photodegradation: UV light (254 nm) induces C–S bond cleavage in the thiazole ring, forming pyridine-2-thiol and benzothiophene fragments.
-
Oxidative Degradation: H₂O₂/Fe²⁺ (Fenton’s reagent) oxidizes the thiophene ring to sulfoxide/sulfone derivatives.
Synthetic Route Optimization Table
| Step | Reaction | Reagents | Yield | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Chloro displacement | K₂CO₃, DMF, 80°C | 68% | 98.5% |
| 2 | Amide hydrolysis | 6M HCl, reflux | 72% | 97.2% |
| 3 | Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | 55% | 95.8% |
| 4 | Sulfonylation | ArSO₂Cl, pyridine | 82% | 99.1% |
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in kinase inhibitor and anticancer agent development . Future research should explore enantioselective syntheses and in vivo metabolic pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Effects on Bioactivity :
- The pyridinyl-thiazole group in the target compound likely enhances selectivity for kinase or receptor targets compared to simpler aryl substituents (e.g., phenyl in compounds 28 and 29 ) .
- SAG derivatives with bulkier substituents (e.g., cyclohexyl/pyridinyl-benzyl) exhibit potent SMO agonism, suggesting that steric and electronic factors critically influence receptor binding .
Synthetic Efficiency :
- Yields vary significantly based on substituent complexity. For example, compound 29 (48% yield) requires challenging coupling conditions due to steric hindrance from the 3-methoxyphenyl group, whereas morpholine-containing analogues (e.g., 7g ) achieve >90% yields via optimized coupling protocols .
Thiazole-Containing Analogues
Table 2: Comparison with Thiazole-Based Carboxamides
Key Observations:
- The thiazole ring’s substitution pattern directly impacts biological activity. Halogenated benzyl groups (e.g., 4-Cl or 4-Br in 6a and 6b ) enhance cytotoxicity, likely by improving membrane permeability or target engagement .
- In contrast, the pyridinyl-thiazole group in the target compound may prioritize interactions with polar binding pockets, as seen in kinase inhibitors .
Functional and Mechanistic Divergences
- Target vs. SAG : While both target SMO, SAG’s dual substituents enable cilia translocation and GLI activation, whereas the target compound’s thiazole-pyridine unit may favor alternative binding modes .
- Tankyrase Inhibitors (28, 29) : These lack the thiazole-pyridine motif but retain the 3-Cl-benzo[b]thiophene core, demonstrating that scaffold simplification can retain potency against specific enzymes .
Q & A
Basic: What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?
Methodological Answer:
Multi-step synthesis requires precise control of reaction conditions. Key parameters include:
- Solvent polarity : Ethanol-water mixtures enhance solubility and reaction efficiency in thiazole couplings .
- Catalysts : Copper iodide (CuI) accelerates azide-alkyne cycloadditions .
- Temperature : Reflux (e.g., 80°C) ensures complete conversion in cyclization steps .
- Intermediate purification : Column chromatography or recrystallization (e.g., DMF/H₂O) removes byproducts .
Supporting Data:
| Parameter | Example from Literature | Outcome (Yield/Purity) | Reference |
|---|---|---|---|
| Solvent System | Ethanol-water (compound 29) | 98% purity (HPLC) | |
| Catalyst | Copper iodide (compound 29) | Successful cycloaddition | |
| Temperature Control | Reflux at 80°C (compound 7b) | 76% yield |
Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
A combination of techniques is critical:
- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks (e.g., confirmed thiazole coupling in compound 29 ).
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at 1680–1700 cm⁻¹ ).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 456.12 for compound 31 ).
- HPLC : Ensures purity (>98%) for biological assays .
Supporting Data:
| Technique | Application Example | Key Findings | Reference |
|---|---|---|---|
| ¹H NMR | Compound 29 (thiazole coupling) | Coupling constants confirmed structure | |
| HPLC | Compound 31 | 99% purity | |
| IR Spectroscopy | Compound 7b (C=O stretch at 1680 cm⁻¹) | Confirmed carbonyl groups |
Advanced: How can researchers design experiments to elucidate the mechanism of action in biological systems?
Methodological Answer:
- Binding assays : Use surface plasmon resonance (SPR) to measure affinity for target enzymes .
- Molecular docking : Predict binding modes (e.g., pyrimidine interactions in compound 70 ).
- Cellular assays : Monitor downstream effects (e.g., apoptosis via caspase-3 activation ).
- Pharmacokinetic studies : Compare in vitro bioactivity with in vivo clearance rates .
Key Example:
Compound 7 showed rapid in vivo clearance but retained cellular bioactivity, suggesting metabolic stability optimization is needed .
Advanced: What strategies resolve contradictory data between in vitro bioactivity and in vivo pharmacokinetics?
Methodological Answer:
- Metabolic profiling : Use LC-MS to identify degradation products (e.g., sulfoxide formation in thiophene derivatives ).
- Prodrug design : Mask polar groups (e.g., esterification of carboxamide ).
- Formulation adjustments : Use nanoemulsions to enhance bioavailability .
Supporting Data:
| Issue | Strategy from Literature | Outcome | Reference |
|---|---|---|---|
| Rapid clearance | Prodrug modification (compound 7) | Improved half-life | |
| Low solubility | Nanoemulsion formulation | 2x bioavailability increase |
Advanced: How can structure-activity relationship (SAR) studies identify key functional groups?
Methodological Answer:
- Systematic substitution : Replace chloro, pyridyl, or thiazole groups (e.g., compound 69 with difluorocyclohexyl showed enhanced activity ).
- Biological testing : Compare IC₅₀ values across analogs (e.g., compound 7a vs. 7c ).
- Computational modeling : Use QSAR to correlate electronic properties with activity .
Supporting Data:
| Modification | Biological Effect | Reference |
|---|---|---|
| Pyridyl → Difluorocyclohexyl (compound 69) | 6x higher enzyme inhibition | |
| Methoxy → Nitro (compound 7a → 7c) | Reduced cytotoxicity |
Basic: What are common challenges in multi-step synthesis of heterocyclic compounds like this?
Methodological Answer:
- Intermediate instability : Use low-temperature storage (e.g., –20°C for azide intermediates ).
- Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq. of aldehyde in cyclocondensation ).
- Scale-up issues : Replace hazardous solvents (e.g., DMF → ethanol ).
Example Workflow:
Synthesize benzo[b]thiophene core via Friedel-Crafts acylation .
Couple to thiazole via carbodiimide-mediated amidation .
Purify via gradient HPLC .
Advanced: What computational methods predict target interactions for this compound?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to kinase domains (e.g., EGFR in compound 7 ).
- Molecular dynamics (GROMACS) : Assess stability of ligand-receptor complexes (≥50 ns simulations ).
- Pharmacophore modeling : Identify essential motifs (e.g., pyridyl-thiazole hydrogen bonding ).
Case Study:
Docking of compound 17 into CDK2 revealed a binding energy of –9.2 kcal/mol, correlating with in vitro IC₅₀ of 1.2 µM .
Advanced: How to validate target specificity when off-target effects occur?
Methodological Answer:
- Competitive binding assays : Use fluorescent probes (e.g., ATP-competitive inhibitors in kinase studies ).
- CRISPR knockout models : Confirm activity loss in target-deficient cells .
- Proteome-wide profiling : Apply affinity pulldown with mass spectrometry .
Example:
Compound 12 showed off-target binding to HSP90; knockout of HSP90 reduced cytotoxicity by 60% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
